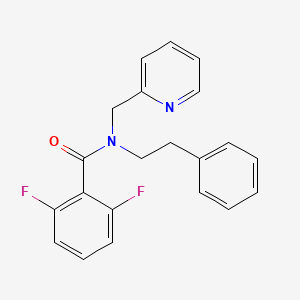

2,6-difluoro-N-phenethyl-N-(pyridin-2-ylmethyl)benzamide

Description

Properties

IUPAC Name |

2,6-difluoro-N-(2-phenylethyl)-N-(pyridin-2-ylmethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18F2N2O/c22-18-10-6-11-19(23)20(18)21(26)25(15-17-9-4-5-13-24-17)14-12-16-7-2-1-3-8-16/h1-11,13H,12,14-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNDVEUCQCYZZMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCN(CC2=CC=CC=N2)C(=O)C3=C(C=CC=C3F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18F2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-difluoro-N-phenethyl-N-(pyridin-2-ylmethyl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Benzamide Core: The initial step involves the preparation of the benzamide core by reacting 2,6-difluorobenzoyl chloride with phenethylamine in the presence of a base such as triethylamine.

Attachment of the Pyridin-2-ylmethyl Group: The next step involves the alkylation of the benzamide core with pyridin-2-ylmethyl chloride in the presence of a suitable base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2,6-difluoro-N-phenethyl-N-(pyridin-2-ylmethyl)benzamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, where nucleophiles like amines or thiols replace the fluorine atoms.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted benzamides with different functional groups.

Scientific Research Applications

Neuropharmacological Effects

Another area of interest is the neuropharmacological potential of this compound. Compounds containing both benzamide and pyridine moieties have been shown to exhibit activity against neurological disorders. For example, certain derivatives have been investigated for their ability to modulate neurotransmitter systems, which could lead to therapeutic effects in conditions such as depression and anxiety .

Synthesis of Novel Compounds

The synthesis of 2,6-difluoro-N-phenethyl-N-(pyridin-2-ylmethyl)benzamide can serve as a precursor for developing new chemical entities with tailored biological activities. Its unique structure allows for modifications that could enhance pharmacological properties or reduce side effects. Chemists can utilize this compound in combinatorial chemistry approaches to generate libraries of related compounds for high-throughput screening .

Case Studies

Mechanism of Action

The mechanism of action of 2,6-difluoro-N-phenethyl-N-(pyridin-2-ylmethyl)benzamide involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Benzamide Derivatives

Structural Analogues in Pharmacology

(a) Indapamide

- Structure: 3-(Aminosulfonyl)-4-chloro-N-(2,3-dihydro-2-methyl-1H-indol-1-yl)benzamide .

- Key Differences :

- Indapamide replaces the 2,6-difluoro substitution with a 4-chloro and 3-sulfonamide group.

- The side chain includes an indole derivative instead of phenethyl/pyridinylmethyl groups.

- Application : Antihypertensive diuretic, highlighting how sulfonamide and chloro substituents influence renal sodium reabsorption .

(b) Repaglinide

- Structure: (S)-2-Ethoxy-4-(2-{3-methyl-1-[2-(piperidin-1-yl)phenyl]butylamino}-2-oxoethyl)benzoic acid .

- Key Differences :

- Contains a carboxylic acid group instead of a benzamide core.

- Features a piperidinyl-phenyl side chain, which enhances binding to pancreatic β-cell receptors for insulin secretion.

- Application : Antidiabetic drug, demonstrating how side-chain modifications target specific metabolic pathways .

(c) Amisulpride, Tiapride, and Sulpiride

- Structure: These neuroleptics share a benzamide core but differ in substituents: Amisulpride: Methoxyethylamino-pyrrolidine side chain. Sulpiride: 5-Aminosulfonyl-2-methoxybenzamide with an ethylpyrrolidine group .

- Key Differences :

- Lack fluorine substitutions but incorporate sulfonamide or methoxy groups.

- Application : Antipsychotics, emphasizing the role of electronegative groups in dopamine receptor antagonism .

Agrochemical Benzamide Analogues

(a) Flumetsulam

- Structure : N-(2,6-Difluorophenyl)-5-methyl(1,2,4)triazolo(1,5-a)pyrimidine-2-sulfonamide .

- Key Differences :

- Replaces the benzamide core with a triazolopyrimidine sulfonamide scaffold.

- Retains 2,6-difluoro substitution on the phenyl ring.

- Application : Herbicide, illustrating how heterocyclic systems enhance plant enzyme inhibition .

(b) Oxadixyl

- Structure : N-(2,6-Dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide .

- Key Differences: Contains an oxazolidinone ring instead of pyridine/phenethyl groups. Methyl substituents on the phenyl ring reduce electronegativity compared to fluorine.

- Application : Fungicide, showing how lipophilic side chains improve antifungal activity .

Research Findings and Challenges

- Structural Differentiation: Benzamide derivatives with minor substituent changes (e.g., F vs. Cl, sulfonamide vs. methoxy) exhibit vastly different biological activities, complicating forensic identification .

- Synthetic Flexibility : Halogenation and side-chain modifications (e.g., pyridinylmethyl vs. trifluoropropoxy) enable tailored applications in medicine and agriculture .

- Database Tools: Programs like Mercury CSD facilitate structural comparisons and packing pattern analysis, aiding in the design of novel benzamide derivatives .

Biological Activity

2,6-Difluoro-N-phenethyl-N-(pyridin-2-ylmethyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of antiviral and anticancer research. This article compiles diverse research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Chemical Formula : C19H18F2N2O

- Molecular Weight : 336.36 g/mol

This compound features a difluorobenzamide framework with phenethyl and pyridine substituents, which are critical for its biological interactions.

Antiviral Activity

Research indicates that compounds similar to this compound exhibit significant antiviral properties. A study on N-phenyl benzamides revealed their efficacy against Coxsackie Virus A9, where they acted by stabilizing the virus capsid and inhibiting viral uncoating processes. The compounds showed an effective concentration (EC50) of 1 µM, suggesting a strong antiviral mechanism through direct interaction with viral structures .

Anticancer Activity

The anticancer potential of difluorobenzamide derivatives has been well-documented. For example, studies have shown that certain analogs possess significant cytotoxic effects against various cancer cell lines. The following table summarizes the IC50 values for selected compounds related to this class:

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF7 | 3.79 | Apoptosis induction |

| Compound B | HepG2 | 12.50 | Cell cycle arrest |

| Compound C | A549 | 42.30 | DNA binding |

These findings suggest that modifications in the benzamide structure can significantly enhance anticancer activity through various mechanisms such as apoptosis and cell cycle modulation .

Study on Antiviral Mechanisms

In a recent study focused on N-phenyl benzamides, it was demonstrated that these compounds bind to hydrophobic pockets within viral capsids, effectively preventing viral replication. The docking assays indicated strong binding affinities that correlate with their antiviral efficacy .

Anticancer Activity Assessment

Another significant study evaluated the anticancer effects of difluorobenzamide derivatives on several human cancer cell lines. The results indicated that these compounds exhibited potent cytotoxicity, particularly against breast cancer (MCF7) and lung cancer (A549) cell lines. The mechanism was primarily attributed to their ability to induce apoptosis and inhibit cell proliferation through DNA interaction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.